![molecular formula C9H9NO2 B3042494 4-Ethoxyfuro[3,2-c]pyridine CAS No. 63618-61-1](/img/structure/B3042494.png)
4-Ethoxyfuro[3,2-c]pyridine
Overview
Description
4-Ethoxyfuro[3,2-c]pyridine is a chemical compound with a complex structure . It is a derivative of the furo[3,2-c]pyridine family .
Synthesis Analysis
The synthesis of furo[3,2-c]pyridine derivatives involves complex chemical reactions. A four-step cascade reaction has been reported for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis . This unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization .Molecular Structure Analysis
The molecular structure of furo[3,2-c]pyridine derivatives has been studied using density functional theory (DFT) at the B3LYP/6-31G(d) level . The geometries and electronic properties of these compounds were analyzed, providing insights into their structural stability and electronic properties .Chemical Reactions Analysis
The chemical reactions involving furo[3,2-c]pyridine derivatives are complex and involve multiple steps. A four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been reported to prepare novel furo[3,4-c]pyridine-1,4-diones . This reaction involves C–H activation, Lossen rearrangement, annulation, and lactonization .Scientific Research Applications
Spectroscopic Analysis and Molecular Docking Studies
4-Ethoxyfuro[3,2-c]pyridine derivatives have been studied extensively in spectroscopic analysis and molecular docking studies. For instance, a comprehensive experimental and theoretical examination of the molecular structure, electronic, and vibrational characteristics of such compounds was conducted. The study involved calculations of vibrational frequencies, stability analyses, and natural bond orbital (NBO) analysis. Furthermore, the electronic transitions of these molecules were explored using UV-Vis analysis, and their non-linear optical (NLO) behavior was assessed. Notably, molecular docking studies were performed to understand the interactions between the compound and topoisomerase DNA gyrase enzymes, highlighting the potential biomedical applications of these compounds (Hajam et al., 2021).
Synthesis and Applications in Organic Chemistry
4-Ethoxyfuro[3,2-c]pyridine and its derivatives are pivotal in organic synthesis. A novel method was developed to synthesize enantiopure derivatives, utilizing these compounds as key building blocks. The method employs mild reaction conditions and catalytic transfer hydrogenation, showcasing the efficiency and versatility of these compounds in synthesizing complex molecules. Moreover, these derivatives have been used to construct biologically significant molecules, indicating their vast potential in medicinal chemistry (Husain et al., 2011).
Role in Photophysics and Electrophosphorescent Devices
The photophysical properties of certain 4-Ethoxyfuro[3,2-c]pyridine derivatives have been a subject of interest. Studies have investigated their behavior in various solvents, elucidating the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes. Such compounds are integral in studying the photophysical dynamics within molecular structures, providing insights into their potential applications in material sciences and optoelectronics. Furthermore, modifications in these compounds have led to the development of highly efficient green- and orange-emitting electrophosphorescent devices, underscoring their significance in the field of organic electronics (Behera et al., 2015); (Yan et al., 2017).
Safety And Hazards
Future Directions
The future directions for the research and development of 4-Ethoxyfuro[3,2-c]pyridine and its derivatives could involve exploring their potential applications in various fields, such as medicinal chemistry, due to their complex structures and interesting chemical properties . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds.
properties
IUPAC Name |
4-ethoxyfuro[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-11-9-7-4-6-12-8(7)3-5-10-9/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROOMTFYVOTNBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC2=C1C=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310049 | |
Record name | 4-Ethoxyfuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyfuro[3,2-c]pyridine | |
CAS RN |
63618-61-1 | |
Record name | 4-Ethoxyfuro[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63618-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxyfuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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